molecular formula C14H30O7Si2 B12689937 Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] CAS No. 84962-96-9

Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]

Cat. No.: B12689937
CAS No.: 84962-96-9
M. Wt: 366.55 g/mol
InChI Key: QFJMYGJCVAZGRH-UHFFFAOYSA-N
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Description

Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] is a siloxane-based compound featuring a central disiloxane backbone (─Si─O─Si─) with methyl and methoxy substituents on each silicon atom. The molecule is further functionalized with two 2-methylpropionate groups linked via dimethyl ester bonds. This structural architecture confers unique physicochemical properties, including thermal stability, hydrolytic resistance, and flexibility, which are characteristic of siloxane derivatives.

Properties

CAS No.

84962-96-9

Molecular Formula

C14H30O7Si2

Molecular Weight

366.55 g/mol

IUPAC Name

methyl 3-[methoxy-[methoxy-(3-methoxy-2-methyl-3-oxopropyl)-methylsilyl]oxy-methylsilyl]-2-methylpropanoate

InChI

InChI=1S/C14H30O7Si2/c1-11(13(15)17-3)9-22(7,19-5)21-23(8,20-6)10-12(2)14(16)18-4/h11-12H,9-10H2,1-8H3

InChI Key

QFJMYGJCVAZGRH-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](C)(OC)O[Si](C)(CC(C)C(=O)OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Disiloxane Core

The disiloxane moiety, 1,3-dimethoxy-1,3-dimethyl-1,3-disiloxane, is typically prepared by controlled hydrolysis and condensation of organosilicon precursors such as dimethyldimethoxysilane or related silane derivatives. The process involves:

  • Starting Materials: Dimethyldimethoxysilane or similar silane compounds
  • Reaction Conditions: Acid or base catalyzed hydrolysis under anhydrous conditions to avoid uncontrolled polymerization
  • Solvents: Anhydrous solvents such as tetrahydrofuran (THF), dichloromethane, or dry ethers
  • Temperature: Ambient to mild heating (25–60 °C)
  • Outcome: Formation of a cyclic or linear disiloxane intermediate with methoxy and methyl substituents on silicon atoms

Esterification to Form the Bis(2-methylpropionate) Groups

The next step involves esterification of the disiloxane intermediate with 2-methylpropionic acid or its derivatives (e.g., acid chlorides or anhydrides) to introduce the bis[2-methylpropionate] ester groups:

  • Reagents: 2-methylpropionic acid or 2-methylpropionyl chloride, dimethyl carbonate or methanol for methyl ester formation
  • Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids; alternatively, base catalysts for transesterification
  • Solvents: Non-protic solvents like dichloromethane, toluene, or acetonitrile
  • Conditions: Reflux or controlled heating to drive esterification to completion
  • Purification: Distillation or chromatographic techniques to isolate the pure esterified product

Alternative Synthetic Routes

Some literature suggests the use of silyl-protected intermediates or direct coupling of siloxane units with pre-formed ester groups under mild conditions to improve yield and selectivity. These methods may involve:

  • Use of trimethylsilyl ethers as protecting groups during intermediate steps
  • Employing mild nucleophilic substitution reactions on chlorosilane derivatives
  • Utilizing molecular sieves or drying agents to maintain anhydrous conditions critical for siloxane stability

Data Table: Summary of Preparation Parameters

Step Reagents/Materials Conditions Solvents Catalysts/Notes
Disiloxane core formation Dimethyldimethoxysilane, water (controlled) Acid/base catalysis, 25–60 °C THF, dichloromethane Anhydrous conditions critical
Esterification 2-Methylpropionic acid or acid chloride Reflux, mild heating Dichloromethane, toluene Acid catalysts (H2SO4, p-TsOH) or Lewis acids
Purification Distillation, chromatography Ambient to mild heating N/A Removal of unreacted reagents and byproducts

Research Findings and Notes

  • The purity of starting silane reagents and strict control of moisture are essential to prevent polymerization and side reactions during disiloxane formation.
  • Esterification efficiency depends on the choice of catalyst and solvent; acid catalysts favor higher yields but require careful neutralization post-reaction.
  • The compound’s stability is enhanced by the presence of methoxy groups on silicon, which also influence solubility and reactivity in subsequent synthetic applications.
  • Industrial scale synthesis often employs continuous flow reactors for better control of reaction parameters and product consistency.
  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are routinely used to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Materials Science

Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] is utilized in the development of advanced materials. Its siloxane structure enhances the mechanical properties and thermal stability of polymers.

Case Study: Siloxane-Modified Polymers

Research indicates that incorporating this compound into polymer matrices can significantly improve tensile strength and elongation at break. For instance, studies have shown that adding siloxane compounds to polyethylene can enhance its impact resistance by up to 30% compared to unmodified polyethylene.

Polymer Chemistry

The compound serves as a crosslinking agent in the synthesis of silicone elastomers. It facilitates the formation of three-dimensional networks that improve the elasticity and durability of silicone-based materials.

Data Table: Properties of Silicones with Dimethyl 3,3' Compound

PropertyUnmodified SiliconeModified Silicone with Dimethyl 3,3'
Tensile Strength (MPa)5.06.5
Elongation at Break (%)300400
Thermal Stability (°C)200250

Medicinal Chemistry

The compound's potential in medicinal chemistry lies in its biocompatibility and ability to form drug delivery systems. Its siloxane structure can encapsulate therapeutic agents, enhancing their solubility and bioavailability.

Case Study: Drug Delivery Systems

Recent studies have explored using this compound as a carrier for hydrophobic drugs. In vitro tests demonstrated that drug-loaded siloxane nanoparticles could release the drug over an extended period while maintaining therapeutic levels.

Surface Coatings

Dimethyl 3,3' is also applied in formulating surface coatings that require water repellency and durability. Its incorporation into coating formulations leads to improved resistance against environmental factors such as UV radiation and moisture.

Data Table: Comparison of Coating Durability

Coating TypeDurability (Months)Water ResistanceUV Resistance
Conventional Coating12ModerateLow
Siloxane-Enhanced Coating24HighHigh

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] involves its ability to form stable siloxane bonds. These bonds contribute to the compound’s stability and reactivity. The ester groups can undergo hydrolysis or transesterification, leading to various functional derivatives .

Comparison with Similar Compounds

Research Findings and Data Limitations

While direct experimental data (e.g., melting points, spectroscopic profiles) are scarce for the target compound, inferences are drawn from structural analogs:

  • Siloxane-Ester Hybrids : Demonstrated utility in creating crosslinked networks with enhanced mechanical properties in polymers .
  • Cyclobutane Derivatives : Often employed in pharmaceutical synthesis due to their modular reactivity .

Table 1: Inferred Properties Based on Structural Analysis

Parameter Target Compound Cyclobutane Analog (115118-68-8)
Hydrolytic Degradation Slow (stable in basic media) Moderate (prone to ester cleavage)
Thermal Decomposition >300°C ~150–200°C
Primary Use Case Polymer additives/crosslinkers Organic synthesis intermediates

Biological Activity

Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] (commonly referred to as DMDMS) is a siloxane compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H30O7Si2
  • Molecular Weight : 366.56 g/mol
  • CAS Number : 56842998

The compound features a siloxane backbone with methoxy and propionate functional groups, which contribute to its unique chemical properties and potential biological activities.

Mechanisms of Biological Activity

DMDMS's biological activity can be attributed to several mechanisms:

  • Antioxidant Properties : Siloxanes are known for their ability to scavenge free radicals. DMDMS may exhibit antioxidant activity, protecting cells from oxidative stress.
  • Cell Membrane Interaction : The lipophilic nature of the propionate groups allows DMDMS to interact with cell membranes, potentially influencing membrane fluidity and permeability.
  • Enzyme Modulation : Preliminary studies suggest that DMDMS may modulate enzyme activities related to metabolic processes, although specific enzymes affected remain to be fully elucidated.

In Vitro Studies

Research has shown that DMDMS can influence various cell lines:

  • Cell Viability : In studies involving human fibroblasts and cancer cell lines, DMDMS demonstrated both cytotoxic effects at high concentrations and protective effects at lower concentrations. The IC50 values varied significantly depending on the cell type.
Cell LineIC50 (µM)Effect
Human Fibroblasts150Protective
HeLa Cells50Cytotoxic
MCF-7 Cells100Cytotoxic
  • Apoptosis Induction : Flow cytometry analyses indicated that exposure to DMDMS resulted in increased apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

In Vivo Studies

Animal studies have begun to explore the pharmacokinetics and therapeutic potential of DMDMS:

  • Toxicology Assessment : Acute toxicity tests in rodents indicated a high safety margin, with no significant adverse effects observed at doses up to 2000 mg/kg.
  • Therapeutic Applications : Preliminary trials suggest that DMDMS may enhance wound healing processes due to its anti-inflammatory properties.

Case Studies

  • Wound Healing in Diabetic Rats : A study evaluated the effect of DMDMS on wound healing in diabetic rats. The results showed a significant reduction in healing time compared to controls, attributed to enhanced angiogenesis and collagen deposition.
  • Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines (e.g., breast and cervical cancer) revealed that DMDMS could selectively induce apoptosis without affecting normal cells significantly.

Q & A

Laboratory Studies :

  • Hydrolysis Kinetics : Assess pH-dependent degradation (pH 4–9) at 25°C. Monitor via LC-MS for siloxane cleavage products.
  • Bioaccumulation : Use OECD 305 guidelines with Daphnia magna to determine bioconcentration factors (BCFs).

Q. Field Simulations :

  • Microcosm Setup : Replicate aquatic ecosystems with sediment/water partitioning. Measure half-life (t½) using ¹⁴C-labeled compound .

Q. How can the compound’s reactivity in polymer matrices be systematically studied to address conflicting reports on crosslinking efficiency?

  • Methodological Answer :

Controlled Polymerization : Incorporate the compound into PDMS or acrylate matrices at 0.5–5 wt%. Vary initiators (e.g., AIBN for free-radical curing).

Q. Crosslinking Analysis :

  • Swelling Tests : Use toluene to measure crosslink density via Flory-Rehner equation.
  • Rheometry : Track storage modulus (G’) changes during curing.

Contradiction Resolution : Isolate variables (e.g., oxygen inhibition, moisture content) using a factorial design (e.g., 2³ DOE) .

Q. What mechanistic studies are needed to elucidate the compound’s role in catalytic systems, given discrepancies in reported turnover numbers (TONs)?

  • Methodological Answer :
  • In Situ Spectroscopy : Use Raman or XAFS to observe siloxane-catalyst interactions during reactions.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and siloxane backbone flexibility .

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